molecular formula C22H18N2O4S B2939610 4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide CAS No. 684232-27-7

4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2939610
CAS No.: 684232-27-7
M. Wt: 406.46
InChI Key: XQNYKENMVVLERE-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core linked to a coumarin-substituted thiazole ring. This structure places it within a class of N-(thiazol-2-yl)benzamide analogs that have been identified as the first class of potent and selective negative allosteric modators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor (CLR) superfamily . Research indicates that these analogs act as state-dependent, noncompetitive antagonists, effectively inhibiting Zn2+- and H+-evoked ZAC signaling as well as its spontaneous activity, with IC50 values reported in the low micromolar range (1–3 μM) for potent analogs . The compound is proposed to exert its effect by targeting the transmembrane and/or intracellular domains of the receptor, making it a valuable pharmacological tool for probing the poorly understood physiological roles of ZAC, which is expressed in the brain, pancreas, and other tissues . Furthermore, the structural motifs present in this compound—the coumarin and thiazole rings—are commonly associated with a broad spectrum of biological activities, suggesting potential for research beyond ion channel modulation . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-13(2)27-16-9-7-14(8-10-16)20(25)24-22-23-18(12-29-22)17-11-15-5-3-4-6-19(15)28-21(17)26/h3-13H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNYKENMVVLERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the coumarin core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common solvents include dichloromethane, dimethylformamide (DMF), and others, with reaction temperatures varying based on the reagents used.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Structural Features and Reactivity Hotspots

The compound contains four key reactive regions:

  • Benzamide group : Susceptible to hydrolysis or nucleophilic substitution.

  • Thiazole ring : Prone to electrophilic aromatic substitution (EAS) at the 5-position.

  • Coumarin lactone (2-oxo-2H-chromen-3-yl) : Reactive toward nucleophilic attack at the lactone carbonyl.

  • Isopropoxy group : May undergo acid-catalyzed cleavage or oxidation.

Hydrolysis of the Benzamide Group

The benzamide moiety can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid. For example:

Ar CONH Thiazole+H2OH+or OHAr COOH+NH2 Thiazole\text{Ar CONH Thiazole}+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{or OH}^-}\text{Ar COOH}+\text{NH}_2\text{ Thiazole}

  • Conditions :

    • Acidic: HCl (6M), reflux .

    • Basic: NaOH (10%), 80°C .

  • Mechanistic Notes : Base-mediated hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, while acid conditions protonate the carbonyl oxygen to enhance electrophilicity .

Electrophilic Substitution on the Thiazole Ring

The thiazole’s electron-rich 5-position is reactive toward EAS. For instance:

  • Nitration :

    Thiazole+HNO3/H2SO45 Nitro thiazole derivative\text{Thiazole}+\text{HNO}_3/\text{H}_2\text{SO}_4\rightarrow \text{5 Nitro thiazole derivative}

    Observed in structurally similar thiazole systems (e.g., US7037929B1 ).

Coumarin Lactone Ring-Opening

The 2-oxo-2H-chromen-3-yl group undergoes nucleophilic attack at the lactone carbonyl. For example:

  • Alkaline Hydrolysis :

    Coumarin+OHSalicylate derivative\text{Coumarin}+\text{OH}^-\rightarrow \text{Salicylate derivative}

    Reported in related coumarin-hydrazone syntheses .

Isopropoxy Group Cleavage

The isopropoxy substituent can be removed under acidic conditions (e.g., HBr/AcOH), yielding a phenolic hydroxyl group:

Ar O iPr+HBrAr OH+CH3CHBrCH3\text{Ar O iPr}+\text{HBr}\rightarrow \text{Ar OH}+\text{CH}_3\text{CHBrCH}_3

Analogous reactions are documented for aryl ethers in pesticide synthesis .

Mechanistic Insights

  • Hydrogen Bonding : Stabilizes intermediates during hydrolysis (e.g., tetrahedral oxyanion in amide cleavage ).

  • Steric Effects : The isopropoxy group may hinder reactivity at the coumarin’s 4-position, directing substitutions to the thiazole ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its coumarin core makes it a valuable intermediate in the creation of fluorescent probes and chemosensors.

Biology: Biologically, 4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has shown potential as an antimicrobial agent. Its ability to inhibit the growth of various pathogens makes it a candidate for further research in developing new antibiotics.

Medicine: In medicine, this compound has been studied for its potential therapeutic effects. Its unique structure may interact with specific molecular targets, leading to the development of new drugs for treating various diseases.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its fluorescence properties make it useful in the development of advanced materials and technologies.

Mechanism of Action

The mechanism by which 4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets. The coumarin moiety can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Substituent on Benzamide Core Structure Key Functional Groups Biological Activity Reference
Target Compound 4-Isopropoxy Coumarin-thiazole Coumarin, thiazole, isopropoxy Anticancer (hypothesized)
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]benzamide 4-Methyl Coumarin-thiazole Coumarin, thiazole, methyl Not reported
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) 3,4-Dichloro Thiazole-pyridine Pyridine, morpholinomethyl Kinase inhibition (potential)
N-(5-Benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide 4-(Triazol-1-yl) Thiazole-triazole Triazole, benzyl-thiazole Anticancer (colon cancer)

Key Observations:

  • Electronic Effects: The electron-donating isopropoxy group may alter the benzamide’s electron density, influencing interactions with biological targets (e.g., kinases or DNA) compared to electron-withdrawing groups like chlorine in compound 4d .
  • Core Structure Impact: The coumarin-thiazole hybrid may enable dual mechanisms (e.g., DNA intercalation via coumarin and kinase inhibition via thiazole), unlike pyridine- or triazole-based analogs .

Biological Activity

The compound 4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a synthetic derivative that combines features of isopropoxy, thiazole, and coumarin structures. This unique combination suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S. The compound features a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of the isopropoxy group enhances lipophilicity, potentially improving bioavailability.

Anticancer Activity

Research indicates that compounds related to coumarins and thiazoles exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines.

Cell Line IC50 Value (µg/mL) Reference
A549 (Lung Cancer)22.09
MCF-7 (Breast Cancer)6.40

These results suggest that the compound may possess selective toxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity

Coumarin derivatives have been explored for their antimicrobial properties. The structure of this compound may confer similar benefits. Studies have demonstrated that related compounds exhibit significant antibacterial and antibiofilm activities.

Compound Antibacterial Activity (% Inhibition) Antibiofilm Activity (% Inhibition) MBIC (µg/mL)
Compound 115 ± 4.5390 ± 3.24100
Compound 227 ± 6.4191 ± 6.3125

These findings highlight the potential of such compounds in treating infections, particularly those associated with biofilm-forming bacteria .

The mechanism by which this compound exerts its effects may involve several pathways:

  • Inhibition of Cell Proliferation : Coumarin derivatives often interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Antioxidant Activity : Many thiazole and coumarin derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their anticancer effects .
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism .

Case Studies

Several studies have reported on the biological activities of related compounds:

  • A study on thiazole-coumarin hybrids showed promising cytotoxicity against human cancer cell lines with IC50 values comparable to established chemotherapeutics .
  • Another research highlighted the antibiofilm activity of coumarin derivatives against Staphylococcus aureus, indicating a potential application in treating chronic infections .

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